Glucosamine 1-phosphate

Catalog No.
S751167
CAS No.
2152-75-2
M.F
C6H14NO8P
M. Wt
259.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucosamine 1-phosphate

CAS Number

2152-75-2

Product Name

Glucosamine 1-phosphate

IUPAC Name

[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6-/m1/s1

InChI Key

YMJBYRVFGYXULK-QZABAPFNSA-N

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O

Synonyms

2-Amino-2-deoxy-α-D-glucopyranose 1-(dihydrogen phosphate); 2-Amino-2-deoxy-α-D-glucopyranosyl Phosphate;

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O
  • Precursor for Peptidoglycan Synthesis

    Peptidoglycan is a vital component of the bacterial cell wall, providing strength and shape. GlcNAc-1P acts as a crucial building block. Enzymes utilize GlcNAc-1P as a substrate for the synthesis of peptidoglycan [].

  • Role in Enzyme Activity

    Several enzymes involved in the creation of peptidoglycan, chitin, and chitosan utilize GlcNAc-1P as a substrate. These enzymes play a vital role in constructing the bacterial cell wall and other essential structures [].

  • Conversion to UDP-GlcNAc

    GlcNAc-1P can be further converted to UDP-GlcNAc (uridine diphosphate N-acetylglucosamine). UDP-GlcNAc is a fundamental building block for the synthesis of various biopolymers, including peptidoglycan, chitin, and chitosan []. This conversion process allows for the incorporation of GlcNAc-1P derived units into these complex structures.

GlcN-1-P is a derivative of glucosamine, a sugar molecule with an attached amino group. The phosphate group (PO4) is attached to the first carbon atom (C1) of the glucosamine molecule []. It is found naturally in various organisms and plays a crucial role in the synthesis of more complex molecules like nucleotides and cell wall components [].


Molecular Structure Analysis

GlcN-1-P has a six-carbon sugar ring structure with an amino group at C2 and a phosphate group at C1. The hydroxyl groups on the remaining carbons contribute to its hydrophilic nature []. This structure allows GlcN-1-P to interact with enzymes and participate in various biochemical pathways.


Chemical Reactions Analysis

GlcN-1-P is involved in several key reactions:

  • Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc): GlcN-1-P reacts with UTP (uridine triphosphate) in the presence of the enzyme UDP-N-acetylglucosamine pyrophosphorylase to form UDP-GlcNAc, a crucial building block for cell wall synthesis and protein glycosylation [].
GlcN-1-P + UTP → UDP-GlcNAc + PPi  (Equation 1) []
  • Reverse reaction: UDP-GlcNAc can be converted back to GlcN-1-P through the action of UDP-GlcNAc pyrophosphorylase [].

Physical And Chemical Properties Analysis

  • Soluble in water due to the presence of the phosphate group
  • Relatively stable under physiological conditions (pH and temperature)

The primary function of GlcN-1-P lies in its role as a substrate for the synthesis of UDP-GlcNAc (Equation 1) []. UDP-GlcNAc acts as a donor molecule in various biological processes, including:

  • Cell wall synthesis: In bacteria, UDP-GlcNAc is used to build peptidoglycan, a major component of the bacterial cell wall [].
  • O-glycosylation: UDP-GlcNAc can be attached to proteins in a process called O-glycosylation, which affects protein folding, stability, and function.
  • N-glycosylation: While not directly involved, GlcN-1-P indirectly contributes to N-glycosylation by providing the precursor for UDP-GlcNAc, which is used in this process.

XLogP3

-6.2

Other CAS

2152-75-2

Wikipedia

Alpha-D-glucosamine 1-phosphate

Dates

Modify: 2023-08-15

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